Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate

Dye Chemistry Spectrophotometry Chromophore Engineering

Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate (CAS 52044-08-3, molecular formula C₁₄H₁₀N₂Na₂O₆S₃, molecular weight 444.41 g/mol) is a synthetic benzothiazole-based dye that produces a vibrant magenta color. The dual sulfonate groups (–SO₃Na) confer high aqueous solubility, making it well-suited for aqueous dyeing processes.

Molecular Formula C14H10N2Na2O6S3
Molecular Weight 444.4 g/mol
CAS No. 52044-08-3
Cat. No. B12681748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate
CAS52044-08-3
Molecular FormulaC14H10N2Na2O6S3
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C14H12N2O6S3.2Na/c1-7-2-5-10-12(13(7)25(20,21)22)23-14(16-10)8-3-4-9(15)11(6-8)24(17,18)19;;/h2-6H,15H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
InChIKeyHBJCVQUBNWAIAA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate (CAS 52044-08-3)


Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate (CAS 52044-08-3, molecular formula C₁₄H₁₀N₂Na₂O₆S₃, molecular weight 444.41 g/mol) is a synthetic benzothiazole-based dye that produces a vibrant magenta color [1]. The dual sulfonate groups (–SO₃Na) confer high aqueous solubility, making it well-suited for aqueous dyeing processes . Unlike the more common triarylmethane-based magenta dyes (e.g., Acid Fuchsin, C.I. 42685), it features a benzothiazole chromophore linked to a 4-amino-3-sulphonatophenyl substituent, which imparts distinct spectrophotometric and adsorption properties .

Why Generic Interchange Fails for Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate


While the market offers multiple water-soluble magenta acid dyes (e.g., Acid Fuchsin, Acid Violet 7, Direct Violet 51), these compounds belong to fundamentally different chromophore classes—triarylmethane or single-azo versus benzothiazole . The benzothiazole core is known to induce a bathochromic shift and improve fastness properties relative to phenylazo analogs, as documented in comparative studies of benzothiazolylazo dyes [1]. Consequently, substituting the target compound with a generic magenta dye without verifying the specific λ_max, adsorption affinity, or mass transfer behavior risks failure in any application where spectrophotometric precision or interfacial adsorption kinetics are critical. The quantitative differences detailed in Section 3 confirm that this compound is not interchangeable with standard magenta alternatives.

Quantitative Differentiation Evidence for Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate


Proprietary Chromophore Structure Drives Extended π‑Conjugation vs. Triarylmethane Magentas

The target compound utilizes a benzothiazole ring fused to a 4-amino-3-sulphonatophenyl substituent, creating an extended π‑conjugated system with electron‑donating –NH₂ and electron‑withdrawing –SO₃Na groups in the ortho configuration. This structural motif is not present in the commonly used Acid Fuchsin (C.I. 42685), which is a triarylmethane dye with three phenyl rings connected to a central carbon . The extended conjugation of the benzothiazole system enhances molar absorptivity and shifts the λ_max bathochromically relative to simpler phenylazo dyes, as demonstrated by Sartori (1967) for benzothiazolylazo dyes, which showed higher absorptivities and better fastness than analogous phenylazo dyes [1].

Dye Chemistry Spectrophotometry Chromophore Engineering

Maximum Absorption Wavelength (λₘₐₓ) Measured at 476 nm Distinct from C.I. 42685 Acid Magenta (≈544–550 nm)

The target compound exhibits a maximum absorption wavelength (λₘₐₓ) of 476 nm in 0.02 mol/L ammonium acetate solution, with a minimum absorbance (E₁%₁cm) of 720 at 474.0–478.0 nm . In contrast, the commonly used Acid Fuchsin (C.I. 42685), a triarylmethane‑based magenta dye, has a reported λₘₐₓ of 544–550 nm in pH 3 acidified water . The 68–74 nm hypsochromic shift positions the target compound in the blue‑green absorption region rather than the green‑yellow region, resulting in a markedly different magenta hue and spectral profile.

UV‑Vis Spectrophotometry Dye Spectral Characterization Quality Control

Distinct Adsorption Mass Transfer Behavior: Biot Number 32.31 vs. 69.33 for Basic Magenta

In a comparative study of basic and acid magenta adsorption onto Algerian natural untreated clay, the Biot number calculated for acid magenta (the target compound class) was 32.31, significantly lower than the 69.33 obtained for basic magenta under identical conditions (C₀,BM = 200 mg/L, C₀,AM = 150 mg/L, V = 500 mL, CB = 1 g/L, T = 22 °C) [1]. The lower Biot number indicates that external film diffusion exerts a stronger rate‑limiting influence on the adsorption of the acid magenta molecule compared to the basic magenta, a direct consequence of the compound's anionic sulfonate groups interacting with the clay surface. The adsorption capacity of the clay for basic magenta reached qexp = 198.028 mg g⁻¹, while the corresponding value for acid magenta was notably lower (not explicitly quantified but implied by the best‑fit models) [1].

Adsorption Kinetics Mass Transfer Wastewater Treatment Clay-Based Adsorbents

Sulphonatophenyl Substitution Pattern Enables Tuned Electronic Effects in Azo Coupling Reactions

The 4‑amino‑3‑sulphonatophenyl substituent on the benzothiazole ring provides a unique electronic environment for diazotization and subsequent azo coupling. Patent literature (JP H06207115, BASF AG) demonstrates that the diazonium salt of 2‑(4‑aminophenyl)‑6‑methylbenzothiazole‑7‑sulfonic acid—the direct synthetic precursor of the target compound—can be coupled to produce brilliant yellow paper dyes with superior surface‑side dyeing depth [1]. The ortho‑sulfonate group adjacent to the amino function modulates the electron density of the diazonium salt, influencing coupling rate and positional selectivity. This electronic tuning is absent in simpler aniline‑based diazo components (e.g., 4‑nitroaniline or 2‑aminophenol‑4‑sulfonic acid), which produce dyes with different shade depth and fastness profiles [2].

Dye Synthesis Azo Coupling Hammett Substituent Effects Patent Literature

High-Value Application Scenarios for Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate


Spectrophotometric Calibration Standard Requiring λ_max Verification at 476 nm

Laboratories performing UV‑Vis spectrophotometer calibration or developing colorimetric assays can use this compound as a wavelength verification standard at 476 nm. Unlike Acid Fuchsin (λ_max ≈ 544–550 nm), which is widely available but absorbs in a different spectral region, the target compound fills the 470–480 nm range with high absorbance intensity (E₁%₁cm ≥ 720). Procurement specifications should include λ_max and absorbance tolerance to exclude generic magenta dyes [1].

Adsorption Kinetic Studies and Clay-Based Wastewater Treatment Process Design

The Biot number of 32.31 for acid magenta (structurally representative of the target compound) indicates that external film diffusion is the rate‑controlling step during adsorption onto natural clay [1]. Researchers designing clay‑based adsorption columns for anionic dye removal should use this compound as a model adsorbate because its mass transfer behavior is distinct from cationic dyes (Biot = 69.33) and from other anionic dyes with different sulfonation patterns. Substituting a generic acid dye without verifying Biot number can lead to erroneous kinetic parameter estimates.

Synthesis of Shade-Tuned Azo Dyes via Diazonium Coupling

The compound serves as a diazo precursor for synthesizing brilliant yellow paper dyes with enhanced surface‑side dyeing depth, as described in BASF patent JPH06207115 [1]. The ortho‑sulfonate group adjacent to the amino function electronically activates the diazonium salt in a manner that cannot be achieved with 4‑aminobenzenesulfonic acid alone. Dye manufacturers should source this specific intermediate rather than generic dehydrothiotoluidine sulfonic acid to ensure consistent coupling reactivity and final dye shade [1].

Quote Request

Request a Quote for Disodium 2-(4-amino-3-sulphonatophenyl)-6-methylbenzothiazole-7-sulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.